molecular formula C18H24N2O4S B6499428 N-{2-[4-(dimethylamino)phenyl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide CAS No. 952981-63-4

N-{2-[4-(dimethylamino)phenyl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6499428
CAS No.: 952981-63-4
M. Wt: 364.5 g/mol
InChI Key: UENHDDOVIDHMMF-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a dimethylaminophenyl ethyl moiety linked to a 2,5-dimethoxybenzenesulfonamide scaffold. Sulfonamides are well-documented for their bioactivity, particularly as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to their ability to participate in hydrogen bonding and coordinate with metal ions. This compound’s structure combines electron-donating methoxy groups and a tertiary amine, which may enhance solubility and modulate receptor binding.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-20(2)15-7-5-14(6-8-15)11-12-19-25(21,22)18-13-16(23-3)9-10-17(18)24-4/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENHDDOVIDHMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

Target Compound
  • Core structure : 2,5-Dimethoxybenzenesulfonamide.
  • Side chain: Ethyl-linked 4-(dimethylamino)phenyl group.
  • Key features : Sulfonamide group (–SO₂NH–), methoxy substituents (electron-donating), tertiary amine (solubility modulation).
Compound 5g (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide)
  • Core structure : Acetamide backbone with tert-butyl and naphthylmethyl groups.
  • Key features: Acetamide (–NHCO–) instead of sulfonamide. Bulky tert-butyl and aromatic naphthylmethyl groups (hydrophobic interactions). Dimethylaminophenyl moiety (shared with target compound).
  • Synthesis : 42% yield via silica gel chromatography and crystallization .
Compound 30 (N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Hydrochloride)
  • Core structure: Benzamide linked to a triazine-morpholino pharmacophore via a ureido group.
  • Key features: Benzamide (–CONH–) and ureido (–NHCONH–) linkages. Dimethylaminoethyl group (shared side chain with target compound).
  • Synthesis : 50% yield using HBTU coupling and NMP solvent .

Physicochemical and Pharmacological Implications

Property Target Compound Compound 5g Compound 30
Functional Group Sulfonamide (–SO₂NH–) Acetamide (–NHCO–) Benzamide (–CONH–), Ureido
Polarity High (sulfonamide, methoxy groups) Moderate (tert-butyl, naphthyl) Moderate (triazine, morpholino)
Synthetic Yield Not reported 42% 50%
Potential Targets Enzymes (e.g., carbonic anhydrase) Unclear (structural complexity) Kinases (triazine-morpholino)
  • Sulfonamide vs. Acetamide/Benzamide : Sulfonamides exhibit stronger acidity (pKa ~10) compared to acetamides (pKa ~15–20), enhancing hydrogen-bonding capacity and enzyme inhibition .
  • Methoxy vs. Bulky Substituents : The target’s methoxy groups may improve solubility and π-π stacking, whereas 5g’s tert-butyl/naphthyl groups favor hydrophobic binding pockets.
  • Triazine-Morpholino Motif: Compound 30’s triazine ring is a hallmark of kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting divergent applications compared to the sulfonamide-based target .

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